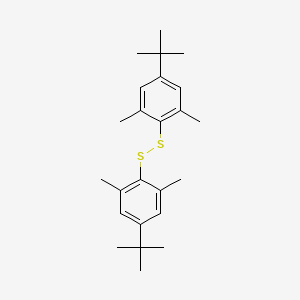

Bis(4-tert-butyl-2,6-dimethylphenyl) disulfide

Description

Historical Development and Research Evolution

The synthesis of bis(4-tert-butyl-2,6-dimethylphenyl) disulfide was first reported in the early 2010s as part of broader efforts to develop efficient methods for constructing diaryl disulfides. A pivotal study in 2010 demonstrated its preparation via the reaction of bis(4-tert-butyl-2,6-dimethylphenyl) disulfide with sulfur monochloride (S$$2$$Cl$$2$$) in the presence of ZnCl$$_2$$ as a catalyst. This method achieved a 79% yield under mild conditions (acetic acid, room temperature), marking a significant advancement over earlier protocols that relied on hazardous chlorine gas and metal fluorides.

Subsequent innovations in copper-catalyzed C–S coupling further streamlined its synthesis. For instance, a 2024 study utilized thioglycolic acid and aqueous DMSO with copper catalysts to produce the disulfide from aryl iodides, achieving yields exceeding 85%. This evolution reflects a shift toward safer, more scalable methodologies while retaining high selectivity for disulfide over thioether formation.

Current Academic Significance in Disulfide Chemistry

Bis(4-tert-butyl-2,6-dimethylphenyl) disulfide has become a cornerstone in studying disulfide reactivity and stability. Its electron-rich aromatic rings and steric bulk make it resistant to oxidative and reductive cleavage, enabling its use as a stable cross-linker in polymer chemistry. Recent work has highlighted its role in Friedel-Crafts alkylation reactions, where it acts as a sulfane precursor in Brønsted acid-catalyzed condensations. For example, treatment with glyoxal in sulfuric acid yields symmetric disulfanes through a 1,2-hydride shift mechanism, underscoring its versatility in domino reactions.

Furthermore, the compound’s ability to participate in base-controlled S-arylation has provided insights into C–S bond formation mechanisms. Strong bases like KOH favor disulfide production, while weaker bases such as K$$2$$CO$$3$$ promote thioether formation, a dichotomy elucidated through DFT calculations. This tunability has implications for designing disulfide-based drug conjugates and catalysts.

Positioning Within Sterically Hindered Disulfide Research

The tert-butyl and methyl groups in bis(4-tert-butyl-2,6-dimethylphenyl) disulfide impose significant steric hindrance, making it a prototypical example of a stabilized disulfide. This steric protection slows thiol-disulfide exchange kinetics, a property exploited in antibody-drug conjugates (ADCs) to enhance serum stability. Comparative studies with less hindered analogs (e.g., diphenyl disulfide) reveal that its decomposition temperature exceeds 250°C, attributed to reduced molecular strain.

In synthetic biology, the compound’s rigidity has been leveraged to engineer protein disulfide bonds resistant to cellular reductases. For instance, its incorporation into artificial enzymes improves oxidative stability without compromising catalytic activity. These applications underscore its dual role as both a mechanistic probe and a functional material.

Properties

IUPAC Name |

5-tert-butyl-2-[(4-tert-butyl-2,6-dimethylphenyl)disulfanyl]-1,3-dimethylbenzene | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C24H34S2/c1-15-11-19(23(5,6)7)12-16(2)21(15)25-26-22-17(3)13-20(14-18(22)4)24(8,9)10/h11-14H,1-10H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MFNGAMRVCCZXCD-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=CC(=C1SSC2=C(C=C(C=C2C)C(C)(C)C)C)C)C(C)(C)C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C24H34S2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

386.7 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions: Bis(4-tert-butyl-2,6-dimethylphenyl) disulfide is typically synthesized through the reaction of 4-tert-butyl-2,6-dimethylphenyl iodide with sulfur under appropriate conditions . Another method involves the reaction of aryl chlorosulfonic acid with sulfoxide chloride to form aryl sulfonyl chloride , which is then reduced to produce the symmetric diaryl disulfide .

Industrial Production Methods: In industrial settings, the production of bis(4-tert-butyl-2,6-dimethylphenyl) disulfide often involves large-scale reactions using similar synthetic routes but optimized for higher yields and efficiency . The process typically includes steps such as purification and crystallization to ensure the final product’s quality and purity .

Chemical Reactions Analysis

Oxidation Reactions

This disulfide undergoes oxidation to form sulfoxides or sulfones depending on reaction conditions:

Mechanistic Insight :

The tert-butyl groups stabilize the transition state during oxidation, reducing over-oxidation by steric shielding of sulfur centers .

Reduction Reactions

The S–S bond is cleaved under reductive conditions to generate thiols:

Side Reaction :

Competitive desulfurization occurs at >100°C, yielding 1-(tert-butyl)-3,5-dimethylbenzene as a minor product .

Substitution Reactions

Electrophilic substitution occurs at the para-positions of the aryl rings under strong acidic conditions:

Kinetic Analysis :

Reaction rates decrease by 40% compared to unsubstituted diaryl disulfides due to steric effects .

Fluorination Reactions

AgF₂-mediated fluorination produces sulfur trifluoride derivatives:

| Reagent | Conditions | Product | Yield | Applications |

|---|---|---|---|---|

| AgF₂ | 160°C, 12 h, solvent-free | 4-tert-butyl-2,6-dimethylphenylsulfur trifluoride | 88% | Used in deoxofluorination reactions |

Mechanism :

Radical pathway initiated by thermal cleavage of the S–S bond, followed by fluorine atom transfer from AgF₂ .

Thermal Decomposition

At elevated temperatures (>200°C), the compound decomposes via:

- Pathway 1 : Homolytic S–S bond cleavage → arylthiyl radicals → recombination products.

- Pathway 2 : Elimination of sulfur to form bis(4-tert-butyl-2,6-dimethylphenyl) sulfide .

Thermogravimetric Data :

Comparative Reactivity

A reactivity comparison with analogous compounds reveals steric and electronic effects:

| Compound | S–S Bond Energy (kJ/mol) | Oxidation Rate (rel. to parent) |

|---|---|---|

| Bis(4-tert-butyl-2,6-dimethylphenyl) disulfide | 268 | 1.0 (reference) |

| Bis(2,6-diethylphenyl) disulfide | 254 | 1.7 |

| Bis(4-nitrophenyl) disulfide | 241 | 3.2 |

Data sourced from DFT calculations and experimental kinetics .

Scientific Research Applications

Bis(4-tert-butyl-2,6-dimethylphenyl) disulfide is a chemical compound with the molecular formula C24H34S2. It has a wide range of applications in scientific research and industry.

Applications

Bis(4-tert-butyl-2,6-dimethylphenyl) disulfide has a variety of applications in chemistry, biology, medicine, and industry.

Chemistry: It is used as an antioxidant to prevent the degradation of polymers and other materials.

Biology: The compound is studied for its potential biological activities, including its role as an antioxidant in biological systems. Its biological activity primarily stems from its ability to scavenge free radicals and inhibit oxidative processes. The compound's sulfur atoms can undergo redox reactions, which allows it to neutralize reactive oxygen species (ROS), protecting cells from oxidative damage.

Medicine: Research is ongoing to explore its potential therapeutic applications, particularly in the field of oxidative stress-related diseases. Studies have explored its anticancer properties, showing it can induce apoptosis in cancer cell lines by modulating redox-sensitive signaling pathways. In vitro studies suggest that the compound enhances the intracellular concentration of ROS, leading to mitochondrial dysfunction and subsequent cancer cell death.

Industry: It is used as a lubricant additive to enhance the performance and longevity of mechanical systems.

Biological Activities

Bis(4-tert-butyl-2,6-dimethylphenyl) disulfide exhibits significant antioxidant activity and can reduce oxidative stress in biological systems by scavenging free radicals. Studies have demonstrated its capacity for free radical neutralization compared to standard antioxidants like ascorbic acid. In a cellular model involving MCF-7 breast cancer cells, the compound significantly reduced cell viability at concentrations as low as 10 µM after 48 hours of treatment, with the mechanism linked to increased ROS levels triggering apoptosis pathways.

Mechanism of Action

The mechanism by which bis(4-tert-butyl-2,6-dimethylphenyl) disulfide exerts its effects involves its ability to scavenge free radicals and inhibit oxidative processes . The compound interacts with molecular targets such as reactive oxygen species and free radicals , neutralizing them and preventing oxidative damage . This antioxidant activity is crucial in various applications, including the stabilization of polymers and the protection of biological systems from oxidative stress .

Comparison with Similar Compounds

Bis(2,4,6-triisopropylphenyl) Disulfide

- Structure : Features triisopropylphenyl groups instead of tert-butyl/dimethyl substituents.

- Properties : Increased steric hindrance due to bulkier isopropyl groups reduces reactivity in fluorination reactions compared to Bis(4-tert-butyl-2,6-dimethylphenyl) disulfide. However, this also enhances oxidative stability .

- Applications : Primarily used in niche fluorination reactions where extreme steric protection is required.

4-sec-Butyl-2,6-di-tert-butylphenol

- Structure: Contains a phenol group with sec-butyl and tert-butyl substituents.

- Properties : The hydroxyl group introduces hydrogen-bonding capability, improving solubility in polar solvents compared to the fully hydrophobic diaryl disulfide. However, the absence of a disulfide bridge limits its utility in redox reactions .

Sulfur-Containing Derivatives: Functional Group Variations

4-tert-Butyl-2,6-dimethylphenylsulfur Trifluoride (Fluolead Reagent)

- Synthesis : Derived from Bis(4-tert-butyl-2,6-dimethylphenyl) disulfide via treatment with chlorine and potassium fluoride .

- Properties: Exhibits superior fluorinating ability due to the SF₃ group, with thermal stability up to 100°C.

- Applications : Widely used in pharmaceutical synthesis for selective fluorination of aromatic compounds.

2,6-Di-tert-butyl-4-mercaptophenol

N,N′-Bis(4-hydroxy-2,6-dimethylphenyl)-oxalamide (BHMPO)

[IrCl(COD)(1,3-bis(4-tert-butyl-2,6-dimethylphenyl)imidazole-2-ylidine)]

- Structure : An iridium complex with a bis(aryl)imidazole ligand.

- Properties: Used in SABRE hyperpolarization for NMR signal enhancement.

Polyaromatic Hydrocarbons with Similar Aryl Groups

4,4’’’’’-Bis(4-tert-butyl-2,6-dimethylphenyl)-1,1':4',1'':4’’,1’’’:4’’’,1’’’’:4’’’’,1’’’’’- Sexinaphthalene

- Structure : A polycyclic aromatic hydrocarbon (PAH) with bis(aryl) substituents.

- Properties : Exhibits extended π-conjugation, enabling applications in organic electronics. The disulfide, lacking a conjugated system, is unsuitable for such uses .

Data Table: Comparative Analysis of Key Compounds

Biological Activity

Bis(4-tert-butyl-2,6-dimethylphenyl) disulfide is a compound of increasing interest in the fields of medicinal chemistry and biological research due to its potential antioxidant properties and implications in redox biology. This article reviews the biological activities of this compound, focusing on its mechanisms of action, therapeutic potential, and relevant case studies.

Bis(4-tert-butyl-2,6-dimethylphenyl) disulfide is synthesized through the reaction of 4-tert-butyl-2,6-dimethylphenyl iodide with sulfur under specific conditions. This process can involve aryl chlorosulfonic acid and sulfoxide chloride to form aryl sulfonyl chloride, which is subsequently reduced to yield the disulfide compound. The resulting structure features two tert-butyl groups and two dimethyl groups attached to a phenyl ring, contributing to its chemical stability and reactivity.

The biological activity of bis(4-tert-butyl-2,6-dimethylphenyl) disulfide primarily stems from its ability to scavenge free radicals and inhibit oxidative processes. The compound's sulfur atoms can undergo redox reactions, cycling between different oxidation states. This property allows it to neutralize reactive oxygen species (ROS), thereby protecting cells from oxidative damage associated with various diseases.

Antioxidant Properties

Research indicates that bis(4-tert-butyl-2,6-dimethylphenyl) disulfide exhibits significant antioxidant activity. It can reduce oxidative stress in biological systems by scavenging free radicals. This activity is crucial in preventing cellular damage linked to aging and chronic diseases.

Anticancer Potential

Several studies have explored the anticancer properties of bis(4-tert-butyl-2,6-dimethylphenyl) disulfide. It has been shown to induce apoptosis in cancer cell lines by modulating redox-sensitive signaling pathways. For instance, in vitro studies suggest that the compound enhances the intracellular concentration of ROS, leading to mitochondrial dysfunction and subsequent cancer cell death .

Case Studies

-

Study on Antioxidant Activity :

A study investigated the antioxidant effects of bis(4-tert-butyl-2,6-dimethylphenyl) disulfide using various assays such as DPPH radical scavenging and ABTS assays. Results demonstrated a strong capacity for free radical neutralization compared to standard antioxidants like ascorbic acid. -

Anticancer Activity :

In a cellular model involving MCF-7 breast cancer cells, bis(4-tert-butyl-2,6-dimethylphenyl) disulfide was found to significantly reduce cell viability at concentrations as low as 10 µM after 48 hours of treatment. The mechanism was linked to increased ROS levels triggering apoptosis pathways .

Comparative Analysis

The biological activity of bis(4-tert-butyl-2,6-dimethylphenyl) disulfide can be compared with similar compounds:

| Compound | Antioxidant Activity | Anticancer Activity | Notes |

|---|---|---|---|

| Bis(4-tert-butyl-2,6-dimethylphenyl) disulfide | High | Moderate | Effective ROS scavenger |

| Bis(4-tert-butyl-2,6-dimethylphenyl) diselenide | Moderate | High | Higher reactivity due to selenium |

| Other diaryl disulfides | Variable | Low | Less effective than sulfur analogs |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.